Tropinone hydrobromide
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Overview
Description
Tropinone hydrobromide is a chemical compound with the molecular formula C8H14BrNO. It is a derivative of tropinone, a bicyclic molecule that is a key intermediate in the biosynthesis of tropane alkaloids. Tropane alkaloids, such as atropine and scopolamine, are known for their pharmacological properties and are widely used in medicine. This compound is of significant interest in both synthetic organic chemistry and pharmaceutical research due to its unique structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tropinone can be synthesized through a biomimetic approach known as the Robinson tropinone synthesis. This method involves the condensation of succinaldehyde, methylamine, and acetonedicarboxylic acid. The reaction proceeds through a series of steps, including nucleophilic addition, imine formation, and intramolecular cyclization, resulting in the formation of tropinone . Tropinone hydrobromide is then obtained by reacting tropinone with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis of tropinone followed by its conversion to the hydrobromide salt. The process is optimized for high yield and purity, often employing advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Tropinone hydrobromide undergoes various chemical reactions, including:
Reduction: Tropinone can be reduced to tropine or pseudotropine using tropinone reductase enzymes.
Oxidation: Tropinone can be oxidized to form various derivatives, depending on the reagents and conditions used.
Substitution: Tropinone can undergo nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed:
Reduction: Tropine and pseudotropine are major products of the reduction of tropinone.
Oxidation: Oxidation can yield various oxidized derivatives of tropinone.
Substitution: Substitution reactions can produce a wide range of tropinone derivatives, depending on the nucleophile used.
Scientific Research Applications
Tropinone hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tropinone hydrobromide involves its conversion to tropane alkaloids, which exert their effects by interacting with muscarinic acetylcholine receptors. These receptors are involved in various physiological processes, including smooth muscle contraction, heart rate regulation, and glandular secretion. Tropane alkaloids act as competitive antagonists at these receptors, blocking the action of acetylcholine and leading to their therapeutic effects .
Comparison with Similar Compounds
Tropinone hydrobromide is unique among tropane alkaloids due to its specific structure and reactivity. Similar compounds include:
Tropine: A reduction product of tropinone, used as a precursor in the synthesis of other tropane alkaloids.
Pseudotropine: Another reduction product of tropinone, differing in the stereochemistry of the hydroxyl group.
Hyoscyamine: Another naturally occurring tropane alkaloid, used for its antispasmodic and anticholinergic effects.
This compound stands out due to its role as a key intermediate in the biosynthesis of these compounds and its versatility in synthetic organic chemistry.
Properties
CAS No. |
74051-45-9 |
---|---|
Molecular Formula |
C8H14BrNO |
Molecular Weight |
220.11 g/mol |
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octan-3-one;hydrobromide |
InChI |
InChI=1S/C8H13NO.BrH/c1-9-6-2-3-7(9)5-8(10)4-6;/h6-7H,2-5H2,1H3;1H |
InChI Key |
NFIYUASUOPYSJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(=O)C2.Br |
Related CAS |
532-24-1 (Parent) |
Origin of Product |
United States |
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